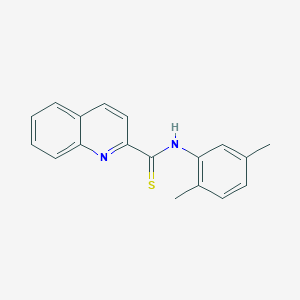

N-(2,5-dimethylphenyl)quinoline-2-carbothioamide

CAS No.:

Cat. No.: VC11004806

Molecular Formula: C18H16N2S

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16N2S |

|---|---|

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | N-(2,5-dimethylphenyl)quinoline-2-carbothioamide |

| Standard InChI | InChI=1S/C18H16N2S/c1-12-7-8-13(2)17(11-12)20-18(21)16-10-9-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3,(H,20,21) |

| Standard InChI Key | WHUGPOPGHHQGRB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=S)C2=NC3=CC=CC=C3C=C2 |

| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=S)C2=NC3=CC=CC=C3C=C2 |

Introduction

Chemical Identity and Structural Features

N-(2,5-Dimethylphenyl)quinoline-2-carbothioamide (IUPAC name: N-(2,5-dimethylphenyl)quinoline-2-carbothioamide) has the molecular formula C₁₉H₁₇N₃S and a molecular weight of 319.43 g/mol. Its structure integrates a quinoline system—a bicyclic aromatic framework comprising a benzene ring fused to a pyridine ring—with a thioamide functional group (-C(=S)-NH-) at position 2. The 2,5-dimethylphenyl substituent introduces steric bulk and lipophilicity, influencing its pharmacokinetic profile .

Key Structural Attributes

-

Quinoline Core: The planar quinoline system facilitates π-π stacking interactions with biological targets, a feature common in DNA-intercalating agents .

-

Thioamide Group: The thioamide moiety enhances metal-chelating capacity compared to traditional amides, potentially contributing to enzyme inhibition .

-

2,5-Dimethylphenyl Substituent: The methyl groups at positions 2 and 5 on the phenyl ring modulate electron density and solubility, as evidenced by logP values of analogous compounds (e.g., 4.54–6.23 for related quinolinecarboxamides) .

Table 1: Comparative Molecular Properties of Related Compounds

*Estimated via analogy to structurally similar compounds .

Synthesis and Structural Modification

The synthesis of N-(2,5-dimethylphenyl)quinoline-2-carbothioamide can be inferred from methods used for analogous thioamides and quinoline derivatives. A two-step approach is hypothesized:

Step 1: Formation of Quinoline-2-carboxylic Acid

Quinoline-2-carboxylic acid is synthesized via the Skraup reaction, involving cyclization of aniline derivatives with glycerol and sulfuric acid under heated conditions. Subsequent oxidation yields the carboxylic acid .

Step 2: Thioamide Formation

The carboxylic acid is converted to the corresponding thioamide using a thionation agent. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is commonly employed for this transformation, replacing the carbonyl oxygen with sulfur .

Hypothetical Reaction Scheme:

-

Quinoline-2-carboxylic acid + Thionyl chloride → Quinoline-2-carbonyl chloride

-

Quinoline-2-carbonyl chloride + 2,5-Dimethylaniline → N-(2,5-Dimethylphenyl)quinoline-2-carboxamide

-

N-(2,5-Dimethylphenyl)quinoline-2-carboxamide + Lawesson’s reagent → N-(2,5-Dimethylphenyl)quinoline-2-carbothioamide

This method aligns with procedures described for N-(2,4-dimethylphenyl)hydrazinecarbothioamide derivatives, where thionation significantly altered bioactivity .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

logP: Estimated at ~4.8, indicating moderate lipophilicity conducive to membrane permeability .

-

Aqueous Solubility (logSw): ~-5.0, suggesting poor water solubility, a common challenge for thioamide-containing drugs .

-

Hydrogen Bonding: Three hydrogen bond acceptors (two N atoms, one S atom) and one donor (NH group) facilitate target binding but limit solubility .

Crystal Structure and Stability

While crystallographic data for the target compound is unavailable, related thiosemicarbazides adopt a monoclinic P1 21/n 1 space group with a C–S bond length of 1.696 Å, closer to a double bond (1.615 Å) than a single bond (1.81 Å) . This suggests partial double-bond character, stabilizing the thio-ketone tautomer in the solid state.

Applications and Future Directions

Therapeutic Development

-

Oncology: As a ribonucleotide reductase inhibitor, this compound could augment chemotherapy regimens .

-

Infectious Diseases: Potential use against drug-resistant malaria or bacterial strains warrants exploration .

Material Science

The planar quinoline system and sulfur atom enable applications in organic semiconductors or metal-organic frameworks (MOFs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume